tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate
Description
tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core modified by a tert-butyl carbamate group at the 7-position. This structure combines the electronic properties of the imidazole and pyridine rings, which may enhance its utility in medicinal chemistry or materials science.
Properties
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyridin-7-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-4-6-15-7-5-13-10(15)8-9/h4-8H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKVICFZHWSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC=CN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate typically involves a multicomponent reaction. One efficient method reported involves the use of iodine as a catalyst. The reaction starts with the condensation of an aryl aldehyde and 2-aminopyridine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. This method offers good yields at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of multicomponent reactions and catalytic processes is common in the large-scale synthesis of similar compounds. These methods are favored for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anti-Mycobacterial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including tert-butyl imidazo[1,2-a]pyridin-7-ylcarbamate, as effective agents against Mycobacterium tuberculosis.
Case Study:
A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their anti-tubercular activity using the microplate Alamar Blue assay. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) in the range of 0.05 to 100 μg/mL against Mycobacterium tuberculosis H37Rv strain. Notably, compounds with halogen substitutions demonstrated enhanced activity, suggesting structure-activity relationships (SAR) that favor specific functional groups for potency .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inducing apoptosis in cancer cell lines.
Case Study:
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation . For instance, related derivatives showed effective inhibition of cell growth at nanomolar concentrations, indicating a promising therapeutic index for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound.
| Substituent | Effect on Activity |
|---|---|
| Halogen atoms | Increased anti-TB activity |
| Aryl groups | Enhanced cytotoxicity in cancer cells |
| Alkyl groups | Improved solubility and bioavailability |
Anti-Mycobacterial Activity Data
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.05 | Excellent |
| Compound B | 0.4 | Very Good |
| Compound C | 3.125 | Moderate |
Anticancer Activity Data
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal) | 50 | Significant cytotoxicity |
| A549 (lung) | 100 | Moderate cytotoxicity |
Mechanism of Action
The mechanism of action of tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Research Findings and Implications
- Fused vs. Non-Fused Systems: The imidazo[1,2-a]pyridine core in the target compound likely offers enhanced rigidity and aromaticity compared to non-fused pyridine derivatives, improving binding affinity in biological targets .
- Substituent Effects : Halogenated analogs (e.g., bromine or iodine) may exhibit distinct reactivity in cross-coupling reactions, while methoxy groups could improve solubility .
- pKa Trends : The pyridazine-based compound’s pKa (~5.63) suggests moderate basicity, whereas pyridine derivatives with electron-donating groups (e.g., methoxy) may have higher pKa values .
Biological Activity
tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of an imidazo[1,2-a]pyridine core with a tert-butyl carbamate group. This structural configuration is believed to contribute to its distinct biological properties and reactivity. The general structure can be represented as follows:
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have reported its efficacy against various cancer cell lines, demonstrating IC50 values that suggest potent activity in inhibiting tumor growth .
2. Antimicrobial Activity
The compound also displays antimicrobial properties. In particular, it has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range . These findings suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance its antibacterial potency.
3. Anti-Tubercular Activity
In a series of studies focused on anti-tubercular activity, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against Mtb H37Rv strain. Some compounds demonstrated MIC values as low as 0.05 μg/mL, indicating that they are significantly more potent than traditional anti-tuberculosis drugs like ethambutol .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For example:
- Anticancer Mechanism : The compound may inhibit pathways critical for cell cycle progression and survival in cancer cells.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key observations include:
- Substituent Variations : Introduction of different functional groups at specific positions on the imidazo[1,2-a]pyridine ring can significantly alter potency and selectivity against various pathogens.
- Core Modifications : Altering the core structure while maintaining the carbamate functionality has been shown to enhance both anticancer and antimicrobial activities .
Case Studies and Research Findings
Several studies highlight the promising biological activity of this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl imidazo[1,2-a]pyridin-7-ylcarbamate?
The compound can be synthesized via a Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). For example, 4-formyl-[2.2]paracyclophane (PCP), 2-aminopyridine, and tert-butyl isocyanide react in a MeOH/DCM solvent system under acidic catalysis (e.g., glacial acetic acid or perchloric acid) to yield imidazo[1,2-a]pyridine derivatives. Reaction optimization includes solvent selection and catalyst screening to improve yields (42–87%) . Alternative routes may involve halogenation of pyridine precursors (e.g., iodination using tert-butyl hypochlorite) followed by carbamate protection .
Q. How can the structure of this compound be validated?
Comprehensive characterization involves:
- 1H/13C NMR : Confirm regioselectivity and substitution patterns. For example, absence of H-3 signals in deuterated derivatives confirms attachment sites .
- HRMS : Verify molecular weight and fragmentation patterns.
- X-ray crystallography (if applicable): Resolve ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low solubility of intermediates during synthesis?
Low solubility of aromatic intermediates (e.g., 4-formyl-PCP) can be addressed using mixed solvents like MeOH/DCM (1:1). Pre-sonication or heating (≤50°C) may enhance dissolution. Catalyst choice (e.g., perchloric acid vs. acetic acid) also influences reaction homogeneity and efficiency .
Q. What strategies resolve contradictions in regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?
Radical-based functionalization (e.g., C–H activation via transition-metal catalysis or photoredox methods) offers precise control. For example, tert-butyl hypochlorite-mediated dimerization followed by deuteration and NMR analysis can unambiguously assign regiochemistry . Computational modeling (DFT) may predict reactive sites to guide experimental design .
Q. How can bioactivity data for this compound be contextualized against structurally similar derivatives?
Compare IC50 values from standardized in vitro assays. For example, imidazo[1,2-a]pyridine-chalcone conjugates exhibit antitrypanosomal activity (IC50: 1.35–8.5 μM against T. brucei and T. cruzi). Structure-activity relationships (SARs) should highlight the role of the carbamate group in enhancing metabolic stability or target binding .
Q. What analytical methods address discrepancies in spectral data for deuterated or halogenated derivatives?
- Isotopic labeling : Use deuterated reagents (e.g., D2SO4) and analyze via 2H NMR or mass shifts in HRMS .
- XPS/EDS : Confirm halogen (e.g., iodine) incorporation in intermediates .
- HPLC-MS : Detect trace impurities from incomplete reactions or side products .
Q. How can synthetic scalability be balanced with purity requirements for biological testing?
- Purification : Use silica gel chromatography (gradient elution with EtOAc/hexane) or preparative HPLC for >95% purity.
- Quality control : Validate purity via HPLC-UV (λ = 254 nm) and elemental analysis .
- Scale-up : Optimize stoichiometry and solvent recovery (e.g., THF or DCM) for cost-effective production .
Methodological Tables
Table 1. Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| GBB-3CR | 4-formyl-PCP, 2-aminopyridine, t-BuNC | 42–87 | |
| Halogenation + Carbamate Protection | t-BuOCl, I2, THF/TMEDA | 75–97 |
Table 2. Bioactivity Data for Related Compounds
| Compound Class | Target Organism | IC50 (μM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-chalcone | T. brucei brucei | 1.35 | |
| Nitrothiazole-thiazolidinone hybrids | M. tuberculosis | 0.5–2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
